molecular formula C8H8N2O4 B074328 Ethyl 5-nitro-nicotinate CAS No. 1462-89-1

Ethyl 5-nitro-nicotinate

Cat. No. B074328
CAS RN: 1462-89-1
M. Wt: 196.16 g/mol
InChI Key: DMCBVKXZBZVCTD-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-nicotinate is a chemical compound with the formula C8H8N2O4 . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of Ethyl 5-nitro-nicotinate consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-nitro-nicotinate is a light yellow solid . It has a molecular weight of 196.16 . The compound’s InChI code is 1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 .

Scientific Research Applications

Antioxidant and Anti-Aging Applications

Nicotinamide, a derivative of nicotinic acid, has been found to have antioxidant properties and is used in skincare products to control skin aging and pigmentation . Ethyl 5-nitro-nicotinate, being a nicotinic acid derivative, may share similar properties and could potentially be used in the development of skincare products.

Pigmentation Control

Nicotinamide has been found to inhibit the pigmentation process in the skin . Given the structural similarity, Ethyl 5-nitro-nicotinate could potentially be explored for its effects on skin pigmentation.

3. Synthesis of Chiral Saturated Ring Systems Ethyl nicotinate has been used in the enantioselective synthesis of chiral saturated ring systems involving piperidine or cyclohexane . Ethyl 5-nitro-nicotinate, due to its similar structure, might also be used in similar chemical reactions.

Industrial Production of Nicotinic Acid

Ethyl 5-nitro-nicotinate could potentially be used as a starting material in the industrial production of nicotinic acid . Nicotinic acid, also known as niacin, is a form of Vitamin B3 and has various applications in medicine and industry.

Future Directions

While specific future directions for Ethyl 5-nitro-nicotinate are not available, indole derivatives, which are structurally similar, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mechanism of Action

Target of Action

Ethyl 5-nitro-nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .

Mode of Action

Nicotine acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . Methyl nicotinate, on the other hand, is thought to involve peripheral vasodilation

Biochemical Pathways

Three pathways have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that break down nicotine into simpler compounds . It’s possible that Ethyl 5-nitro-nicotinate may be metabolized through similar pathways.

Pharmacokinetics

Nicotine is rapidly absorbed and distributed throughout the body . It’s metabolized in the liver and excreted in the urine . The bioavailability of Ethyl 5-nitro-nicotinate could be influenced by similar factors, including absorption rate, distribution pattern, metabolic stability, and excretion rate.

Result of Action

Nicotine stimulates neurons and ultimately blocks synaptic transmission . Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application

properties

IUPAC Name

ethyl 5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCBVKXZBZVCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535091
Record name Ethyl 5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-nitro-nicotinate

CAS RN

1462-89-1
Record name 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1462-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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